molecular formula C9H12O3 B097818 2-Propanol, 1,3-bis(2-propynyloxy)- CAS No. 16169-22-5

2-Propanol, 1,3-bis(2-propynyloxy)-

Cat. No.: B097818
CAS No.: 16169-22-5
M. Wt: 168.19 g/mol
InChI Key: RKPDVCWTSQFIPR-UHFFFAOYSA-N
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Preparation Methods

2-Propanol, 1,3-bis(2-propynyloxy)- can be synthesized through the reaction of 2-chloropropyne (CH≡CClCH3) with 2-propyn-1-ol (CH≡CCH2OH). The reaction proceeds as follows :

Chemical Reactions Analysis

2-Propanol, 1,3-bis(2-propynyloxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the propynyloxy groups are replaced by other nucleophiles.

Scientific Research Applications

2-Propanol, 1,3-bis(2-propynyloxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propanol, 1,3-bis(2-propynyloxy)- involves its interaction with various molecular targets and pathways. The compound’s propynyloxy groups can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. Its reactivity allows it to form stable complexes with metals and other substrates, facilitating catalytic processes and chemical transformations .

Comparison with Similar Compounds

2-Propanol, 1,3-bis(2-propynyloxy)- can be compared with other similar compounds such as:

    1,3-Dibenzyloxy-2-propanol: This compound has similar structural features but differs in the substituents attached to the propanol backbone.

    1,3-Dipropargyl glycerol ether: This compound shares the propynyloxy groups but has a different core structure.

The uniqueness of 2-Propanol, 1,3-bis(2-propynyloxy)- lies in its specific combination of functional groups, which imparts distinct reactivity and applications in various fields .

Properties

IUPAC Name

1,3-bis(prop-2-ynoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-3-5-11-7-9(10)8-12-6-4-2/h1-2,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPDVCWTSQFIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC(COCC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066019
Record name 2-Propanol, 1,3-bis(2-propynyloxy)-
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16169-22-5
Record name 1,3-Bis(2-propyn-1-yloxy)-2-propanol
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Record name 2-Propanol, 1,3-bis(2-propyn-1-yloxy)-
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Record name 2-Propanol, 1,3-bis(2-propyn-1-yloxy)-
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Record name 2-Propanol, 1,3-bis(2-propynyloxy)-
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Record name 1,3-bis(2-propynyloxy)propan-2-ol
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